

Application Notes and Protocols for Ivosidenib IC50 Determination in Cancer Cell Lines

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Compound of Interest

Compound Name: **Ivosidenib**
Cat. No.: **B560149**

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Introduction

Ivosidenib (AG-120) is a first-in-class, oral, targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.^[1] Mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity that results in the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).^[2] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to the pathogenesis of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.^{[2][3]} **Ivosidenib** selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.^[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. In the context of cancer research, determining the IC50 of **ivosidenib** in various cancer cell lines is essential for understanding its anti-proliferative activity, identifying sensitive and resistant cell populations, and guiding further preclinical and clinical development.

These application notes provide a summary of **ivosidenib**'s IC50 values in different cancer cell lines, a detailed protocol for determining the IC50 using a common cell viability assay, and visual representations of the relevant signaling pathway and experimental workflow.

Data Presentation: Ivosidenib IC50 Values in Cancer Cell Lines

The following table summarizes the reported IC50 values for **ivosidenib** in various cancer cell lines harboring IDH1 mutations. These values highlight the potent and selective activity of **ivosidenib** against cancer cells with specific IDH1 mutations.

Cell Line	Cancer Type	IDH1 Mutation	IC50 (nM)	Assay Type	Reference
HT-1080	Fibrosarcoma	R132C	7.5	2-HG Production	[4]
U87	Glioblastoma	R132H	40	2-HG Production	[2]
THP-1	Acute Monocytic Leukemia	R132H	50	2-HG Production	[2]
R132H expressing cells	-	R132H	12	Enzyme Activity	[5]
R132C expressing cells	-	R132C	13	Enzyme Activity	[5]
R132G expressing cells	-	R132G	8	Enzyme Activity	[5]
R132L expressing cells	-	R132L	13	Enzyme Activity	[5]
R132S expressing cells	-	R132S	12	Enzyme Activity	[5]

Experimental Protocols

Protocol for Determining the IC50 of Ivosidenib using the MTT Assay

This protocol outlines the determination of **ivosidenib**'s IC50 value in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[\[6\]](#)

Materials:

- **Ivosidenib** (stock solution in DMSO)
- IDH1-mutant cancer cell line of interest (e.g., HT-1080)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
- Dimethyl sulfoxide (DMSO)
- 96-well flat-bottom cell culture plates
- Multichannel pipette
- Microplate reader (capable of measuring absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO2)

Procedure:

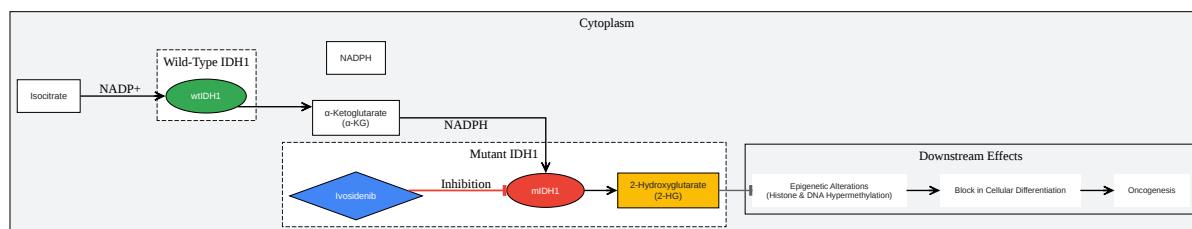
- Cell Seeding:
 - Culture the selected IDH1-mutant cancer cell line to ~80% confluency.

- Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours to allow for cell attachment.
- Preparation of **Ivosidenib** Dilutions:
 - Prepare a series of 2-fold or 10-fold dilutions of the **ivosidenib** stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **ivosidenib** concentration) and a no-treatment control (medium only).
- Cell Treatment:
 - After the 24-hour incubation, carefully remove the medium from the wells.
 - Add 100 µL of the prepared **ivosidenib** dilutions to the respective wells. Each concentration should be tested in triplicate.
 - Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO2 incubator.
- MTT Assay:
 - After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
 - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
 - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.

- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each **ivosidenib** concentration relative to the vehicle control (100% viability).
 - Plot the percentage of cell viability against the logarithm of the **ivosidenib** concentration.
 - Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

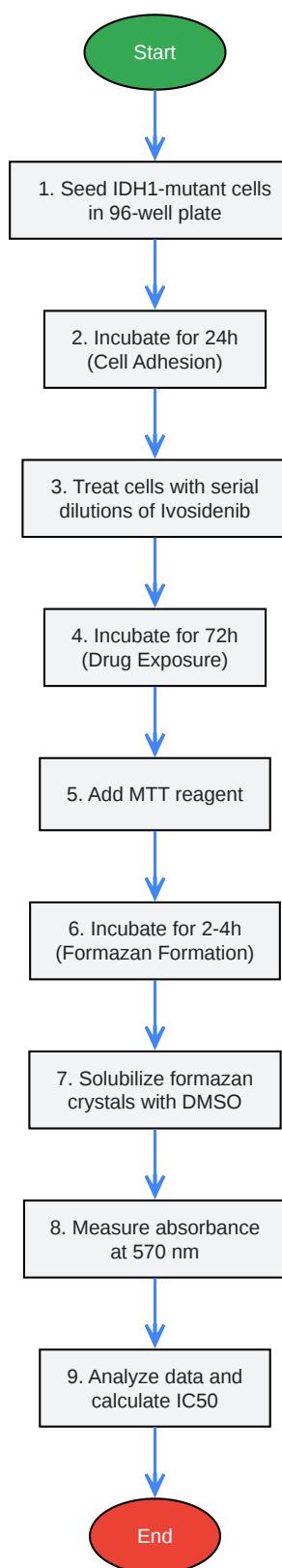
Signaling Pathway Diagram



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Caption: Mutant IDH1 signaling pathway and the inhibitory action of **ivosidenib**.

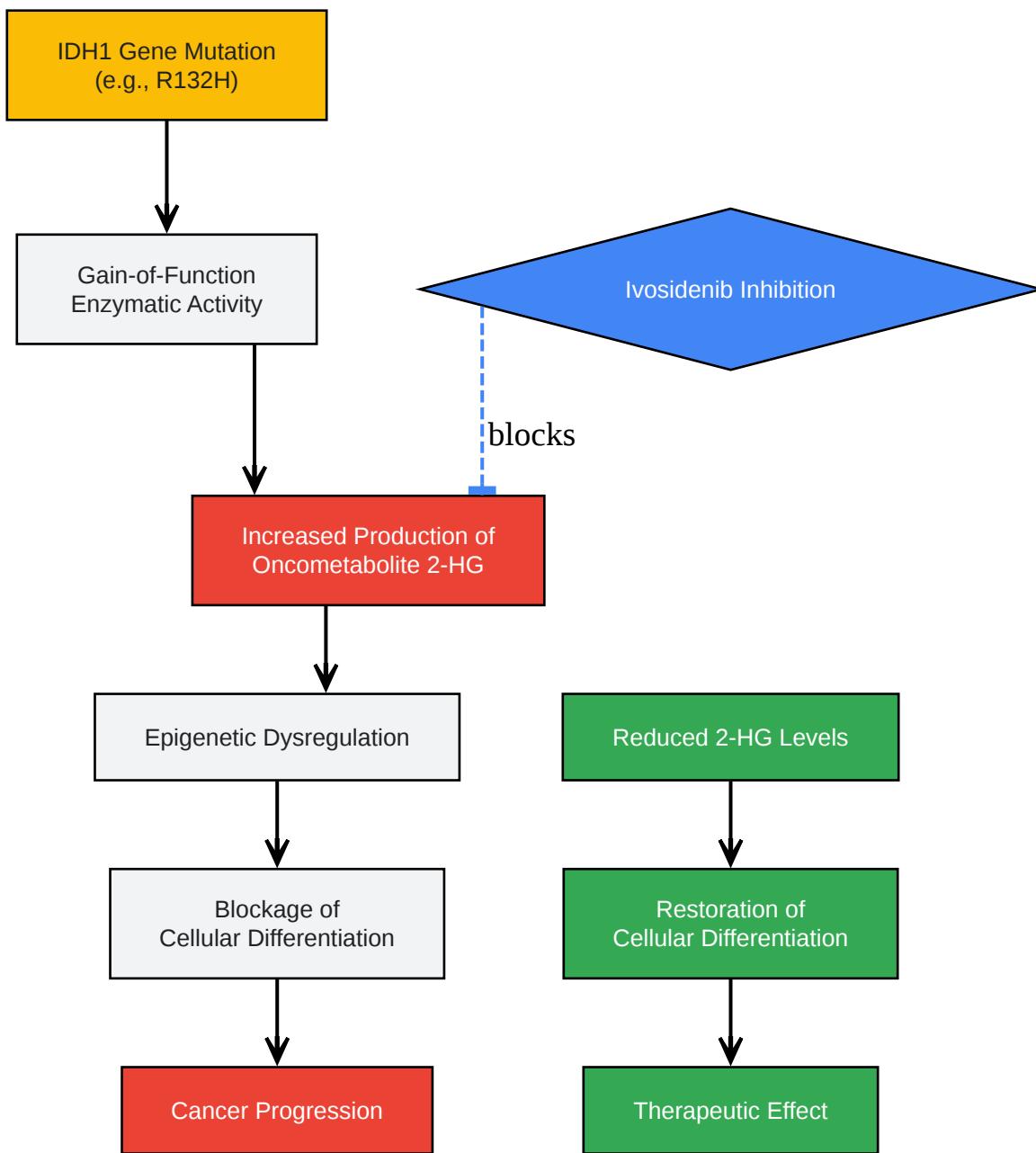
Experimental Workflow Diagram



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Caption: Experimental workflow for IC₅₀ determination using the MTT assay.

Logical Relationship Diagram



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Caption: Logical relationship of IDH1 mutation, 2-HG, and **ivosidenib**'s therapeutic action.

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References

- 1. broadpharm.com [broadpharm.com]
- 2. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivosidenib for the treatment of IDH1-mutant glioma, grades 2–4: Tolerability, predictors of response, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
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